molecular formula C15H14O5 B162092 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)- CAS No. 63975-56-4

2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-

Cat. No. B162092
CAS RN: 63975-56-4
M. Wt: 274.27 g/mol
InChI Key: VFKJAXDQCDDPCK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-, also known as DMO-CB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMO-CB is a chiral molecule, and its enantiomer (-)-DMO-CB has been found to exhibit a range of biological activities.

Scientific Research Applications

Biomimetic Syntheses

  • This compound is involved in biomimetic syntheses of polyketide aromatics, as demonstrated in studies where methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones were used to produce linear β-polycarbonyl derivatives. These derivatives can undergo biomimetic cyclisation to generate polyketide aromatic systems, such as ethyl 2,4-dimethoxy-6-methylbenzoate and 6-(2,4-dimethoxy-6-methylphenyl)-4-methoxy-2H-pyran-2-one (Griffin, Leeper, & Staunton, 1984).

Synthesis Applications

  • The compound has been utilized in syntheses directed towards fungal xanthones. For example, specific derivatives were synthesized starting with precursors corresponding to β-tetra-, β-tri-, and β-di-carbonyl compounds (Iijima, Taga, Miyazaki, Tanaka, & Uzawa, 1979).
  • Another study involved the synthesis of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans, which showed potential antihypertensive activity (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

Biological Activities

  • New cytotoxic benzopyrans, including derivatives of 2H-1-benzopyran, were isolated from plant leaves and showed strong cytotoxic effects against human cancer cell lines (Kiem, Dang, Bao, Huong, Minh, Huong, Lee, & Kim, 2005).
  • Benzopyran derivatives, including 2H-1-benzopyran-3-ones, were found to have various biological activities, such as potential cardiovascular therapeutic activities (Yoon, Yoo, & Shin, 1998).

properties

IUPAC Name

6-(3,3-dimethyloxirane-2-carbonyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-15(2)14(20-15)13(17)9-6-8-4-5-12(16)19-10(8)7-11(9)18-3/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKJAXDQCDDPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
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2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
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2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
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2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
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2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-
Reactant of Route 6
2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-

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